3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aryl halide.
Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the chlorinated benzothiophene with 2-(propan-2-yl)aniline under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[2-(propan-2-yl)phenyl]propanamide
- 3-chloro-N-[2-(propan-2-yl)phenyl]benzamide
- 3-chloro-N-[2-(propan-2-yl)phenyl]thiophene-2-carboxamide
Uniqueness
3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the benzothiophene core and the presence of the chlorine atom at the 3-position. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-(2-propan-2-ylphenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS/c1-11(2)12-7-3-5-9-14(12)20-18(21)17-16(19)13-8-4-6-10-15(13)22-17/h3-11H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNUORBVRAVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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